REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+].[NH4+].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Cu+2:13].[OH-].[NH4+]>>[OH-:2].[OH-:9].[O-:4][S:1]([O-:5])(=[O:3])=[O:2].[O-:11][S:8]([O-:12])(=[O:10])=[O:9].[Cu+2:13].[Cu+2:13].[Cu+2:13] |f:0.1.2,3.4,5.6,7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
aqueous solution
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Tribasic copper sulfate was prepared
|
Type
|
ADDITION
|
Details
|
was added at a flow rate sufficient
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
CUSTOM
|
Details
|
a reaction pH of about 5.0
|
Type
|
CUSTOM
|
Details
|
The tribasic copper sulfate immediately precipitated from solution as a pale, blue-green solid
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+].[NH4+].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Cu+2:13].[OH-].[NH4+]>>[OH-:2].[OH-:9].[O-:4][S:1]([O-:5])(=[O:3])=[O:2].[O-:11][S:8]([O-:12])(=[O:10])=[O:9].[Cu+2:13].[Cu+2:13].[Cu+2:13] |f:0.1.2,3.4,5.6,7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
aqueous solution
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Tribasic copper sulfate was prepared
|
Type
|
ADDITION
|
Details
|
was added at a flow rate sufficient
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
CUSTOM
|
Details
|
a reaction pH of about 5.0
|
Type
|
CUSTOM
|
Details
|
The tribasic copper sulfate immediately precipitated from solution as a pale, blue-green solid
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+].[NH4+].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Cu+2:13].[OH-].[NH4+]>>[OH-:2].[OH-:9].[O-:4][S:1]([O-:5])(=[O:3])=[O:2].[O-:11][S:8]([O-:12])(=[O:10])=[O:9].[Cu+2:13].[Cu+2:13].[Cu+2:13] |f:0.1.2,3.4,5.6,7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
aqueous solution
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Tribasic copper sulfate was prepared
|
Type
|
ADDITION
|
Details
|
was added at a flow rate sufficient
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
CUSTOM
|
Details
|
a reaction pH of about 5.0
|
Type
|
CUSTOM
|
Details
|
The tribasic copper sulfate immediately precipitated from solution as a pale, blue-green solid
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |